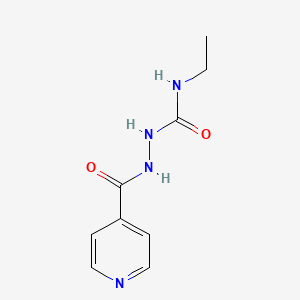

N-ethyl-2-isonicotinoylhydrazinecarboxamide

Description

Properties

IUPAC Name |

1-ethyl-3-(pyridine-4-carbonylamino)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-2-11-9(15)13-12-8(14)7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,12,14)(H2,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGXLABOANOGTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NNC(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978240 | |

| Record name | N-Ethyl-2-[hydroxy(pyridin-4-yl)methylidene]hydrazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6266-82-6 | |

| Record name | NSC36810 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethyl-2-[hydroxy(pyridin-4-yl)methylidene]hydrazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-isonicotinoylhydrazinecarboxamide typically involves the reaction of ethylamine with isonicotinic acid hydrazide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Isonicotinic acid hydrazide} + \text{Ethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-isonicotinoylhydrazinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Antimycobacterial Activity

N-ethyl-2-isonicotinoylhydrazinecarboxamide and its derivatives have shown significant activity against various strains of Mycobacterium tuberculosis and nontuberculous mycobacteria. The minimal inhibitory concentrations (MICs) of these compounds indicate their effectiveness in inhibiting mycobacterial growth.

Key Findings:

- In vitro Efficacy : Compounds derived from this compound exhibited MICs comparable to isoniazid (INH), with values ranging from 1 to 8 μM against Mycobacterium tuberculosis H37Rv and other strains such as M. avium and M. kansasii .

- Resistance Overcoming : Some derivatives have demonstrated the ability to inhibit INH-resistant strains, highlighting their potential as alternative treatments in cases where traditional therapies fail .

Table 1: Antimycobacterial Activity of this compound Derivatives

| Compound | MIC (μM) | Activity Against |

|---|---|---|

| This compound | 1–2 | M. tuberculosis H37Rv |

| 2-Isonicotinoyl-N-(4-octylphenyl)hydrazinecarboxamide | 4 | M. tuberculosis |

| 2-Isonicotinoyl-N-(2,4,6-trichlorophenyl)hydrazinecarboxamide | 8 | M. kansasii |

| 4-Isopropyl derivative | 8–32 | INH-resistant strains |

Molecular Modeling Studies

Molecular modeling has been employed to understand the binding interactions of this compound derivatives with the enzyme enoyl-acyl carrier protein reductase (InhA). This enzyme is crucial for mycolic acid synthesis in mycobacteria.

Insights:

- Binding Affinity : Longer alkyl substituents in the hydrazinecarboxamide structure enhance binding affinity to InhA, suggesting that structural modifications can optimize therapeutic efficacy .

- Hydrophobic Interactions : The lipophilic nature of certain derivatives allows for better interaction within the hydrophobic pocket of InhA, leading to increased inhibition of mycobacterial growth .

Method A:

- Dissolve isoniazid in anhydrous dichloromethane.

- Add the appropriate aryl isocyanate.

- Stir at room temperature and filter the solid.

- Recrystallize from ethyl acetate.

Method B:

- Combine isoniazid with an appropriate isocyanate in acetonitrile.

- Stir for several hours and then precipitate by cooling.

- Filter and purify as needed.

Mechanism of Action

The mechanism of action of N-ethyl-2-isonicotinoylhydrazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit the growth of microorganisms by interfering with essential biochemical pathways. For example, it may inhibit enzymes involved in cell wall synthesis or nucleic acid replication, leading to the death of the microorganism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- N-Methyl-2-isonicotinoylhydrazinecarbothioamide (C₈H₁₀N₄OS): Features a methyl group and a thioamide (C=S) instead of a carboxamide (C=O).

- N-Dodecyl-2-isonicotinoylhydrazinecarboxamide (C₂₀H₃₁N₅O₆): Substitutes ethyl with a dodecyl chain, significantly increasing hydrophobicity (logP ~4.5) and altering membrane permeability .

- 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-arylideneacetohydrazides : Contain coumarin-derived aromatic systems, which confer fluorescence properties and distinct π-π stacking interactions compared to pyridine-based systems .

Physicochemical Properties

Notes:

- The ethyl derivative is expected to exhibit intermediate solubility between methyl (polar) and dodecyl (nonpolar) analogues.

- Thioamide variants (e.g., C=S in ) show distinct IR stretches (~1250 cm⁻¹ for C=S vs. ~1650 cm⁻¹ for C=O) .

Pharmacological and Chemical Reactivity

- Enzyme Inhibition : N-Dodecyl derivatives demonstrate acetylcholinesterase (AChE) inhibition (IC₅₀ ~12 µM), attributed to hydrophobic interactions with the enzyme’s active site. The ethyl analogue may exhibit weaker inhibition due to reduced lipid affinity .

- Metal Complexation : N-Methyl thioamide derivatives form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), enhancing antioxidant and cytotoxic activities. The ethyl carboxamide variant may exhibit weaker coordination due to the absence of sulfur .

- Cytotoxicity : Coumarin-hydrazide hybrids (e.g., compound 2k in ) show IC₅₀ values of ~8 µM against MCF-7 cells, whereas pyridine-based hydrazines (e.g., N-benzyl derivatives ) exhibit moderate activity (IC₅₀ ~25 µM), suggesting substituent-dependent bioactivity.

Biological Activity

N-ethyl-2-isonicotinoylhydrazinecarboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article delves into its biological activity, including detailed research findings, case studies, and data tables to provide a comprehensive understanding of its potential applications.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various strains of Mycobacterium, including Mycobacterium tuberculosis and Mycobacterium avium. Research indicates that this compound can inhibit these bacteria effectively, with minimum inhibitory concentrations (MICs) reported as low as 1–2 μM for certain derivatives .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | MIC against M. tuberculosis | MIC against M. avium |

|---|---|---|

| This compound | 1–2 μM | 250 μM |

| N-hexyl derivative | 250 μM | 125–250 μM |

| Halogenated derivative (e.g., 2-trichlorophenyl) | 4 μM | Not specified |

The effectiveness of these compounds can be attributed to their mechanism of action, which involves interference with the synthesis of mycolic acid in the bacterial cell wall. This is achieved through activation by the enzyme catalase/peroxidase (KatG) within the mycobacterium, leading to the formation of reactive intermediates that disrupt essential cellular processes .

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in neurotransmission, and their inhibition is relevant for conditions such as Alzheimer's disease.

Table 2: Inhibition Potency of this compound Derivatives

| Compound Name | IC50 for AChE (µM) | IC50 for BuChE (µM) |

|---|---|---|

| N-tridecyl derivative | 27.0 | 58.0 |

| Rivastigmine (control) | 56.10 | Not applicable |

| Other derivatives | 27.04 – 106.75 | 58.01 – 277.48 |

The most potent derivatives exhibited IC50 values lower than those of established drugs like rivastigmine, suggesting that these compounds could be potential candidates for further development in treating neurodegenerative diseases .

Study on Antimycobacterial Activity

In a comparative study, several derivatives of this compound were evaluated for their antimycobacterial activity against drug-susceptible and resistant strains of Mycobacterium tuberculosis. The study revealed that certain derivatives had superior efficacy compared to traditional treatments, highlighting their potential as new therapeutic agents .

Study on Enzyme Inhibition

Another significant research effort focused on the enzyme inhibition properties of these compounds. The study utilized Ellman’s method to assess AChE and BuChE inhibition across various derivatives. Results indicated that modifications in the alkyl chain length significantly influenced inhibitory potency, with optimal lengths yielding the best results .

Q & A

Q. What are the optimal synthetic pathways for N-ethyl-2-isonicotinoylhydrazinecarboxamide, and how can purity be ensured?

Methodological Answer:

- Synthesis Optimization : Start with stoichiometric coupling of isonicotinoyl chloride with N-ethylhydrazinecarboxamide under reflux in anhydrous ethanol (60–70°C, 6–8 hours). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Purification : Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, 1.0 mL/min flow, 254 nm UV detection) .

- Yield Improvement : Adjust molar ratios (e.g., 1.2:1 acyl chloride to hydrazine) and inert atmosphere (N₂) to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- FT-IR : Identify key functional groups:

- C=O stretch : ~1650–1680 cm⁻¹ (hydrazide carbonyl).

- N–H bend : ~1550–1600 cm⁻¹ (hydrazine moiety) .

- NMR :

- ¹H NMR : Look for singlet at δ 8.7–8.9 ppm (pyridine protons), δ 1.1–1.3 ppm (N–CH₂CH₃), and δ 10.5–11.0 ppm (hydrazine NH) .

- ¹³C NMR : Peaks at ~165 ppm (carbonyl), 150–155 ppm (pyridine carbons) .

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.

Q. How can preliminary biological activity be evaluated for this compound?

Methodological Answer:

- In Vitro Assays :

- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HepG2, MCF-7) at concentrations 1–100 µM, with cisplatin as a positive control .

- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values reported in µg/mL).

- Data Validation : Include triplicate measurements and statistical analysis (e.g., ANOVA, p < 0.05).

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in molecular conformation?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation from DMSO/water (1:1) at 25°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K. Refine structure with SHELX-97; target R-factor < 0.05 .

- Key Parameters : Analyze dihedral angles between pyridine and hydrazide planes (<10° indicates coplanarity) and hydrogen-bonding networks (e.g., N–H···O=C interactions) .

Q. What computational approaches validate experimental bioactivity data?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., DNA topoisomerase II or bacterial enzymes). Set grid parameters to cover active sites (e.g., 25 × 25 × 25 ų) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate frontier orbitals (HOMO-LUMO gap) to predict reactivity .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable).

Q. How should conflicting data in spectral or bioactivity studies be addressed?

Methodological Answer:

- Contradiction Analysis :

- Purity Check : Re-run HPLC and elemental analysis to exclude impurities.

- Experimental Variability : Compare solvent effects (e.g., DMSO vs. ethanol) on NMR shifts or bioactivity .

- Literature Benchmarking : Cross-reference with structurally analogous compounds (e.g., N-benzyl-isonicotinoylhydrazinecarbothioamide ).

- Resolution Workflow :

Q. What strategies improve the stability of metal complexes derived from this compound?

Methodological Answer:

- Coordination Studies : Synthesize complexes with transition metals (e.g., Cu²⁺, Ni²⁺) in ethanol/water (1:1) at pH 6–7. Monitor via UV-Vis (d-d transitions at 500–600 nm for octahedral geometry) .

- Stability Optimization :

- Ligand-Metal Ratio : Use 2:1 (ligand:metal) to prevent precipitation.

- Chelation Enhancement : Introduce electron-donating substituents (e.g., –OCH₃) to the pyridine ring to strengthen metal-ligand bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.